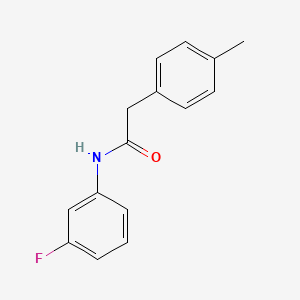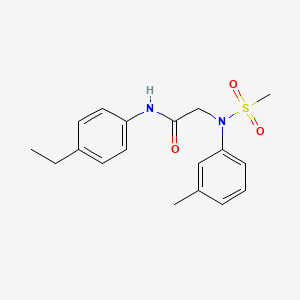![molecular formula C17H14F3NO3 B5866542 3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5866542.png)
3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide, also known as TFA-MAA, is a chemical compound that has garnered interest in scientific research due to its potential therapeutic applications. TFA-MAA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.
科学的研究の応用
3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide has been studied for its potential therapeutic applications in cancer treatment, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In inflammation, this compound inhibits the activation of NF-κB signaling pathway by blocking the phosphorylation and degradation of IκBα. In neurological disorders, this compound has been shown to modulate the levels of neurotransmitters and improve synaptic plasticity.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. In cancer research, this compound has been shown to reduce tumor growth and metastasis, and increase survival rates. In inflammation research, this compound has been shown to reduce inflammation and tissue damage. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuronal damage.
実験室実験の利点と制限
One advantage of using 3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its diverse biological activities, which make it a promising candidate for further research. However, one limitation is the lack of clinical data on the safety and efficacy of this compound, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for 3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide research. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. Additionally, research could focus on developing derivatives of this compound with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a promising chemical compound that has garnered interest in scientific research due to its potential therapeutic applications. Its diverse biological activities, high purity and yield, and multiple pathways of action make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action, safety, and efficacy in humans.
合成法
The synthesis of 3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide involves the reaction of 3-(trifluoromethoxy)phenylamine with 4-methoxyphenylacrylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c1-23-14-8-5-12(6-9-14)7-10-16(22)21-13-3-2-4-15(11-13)24-17(18,19)20/h2-11H,1H3,(H,21,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYYGSHKRGGXNH-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B5866464.png)
![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5866491.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5866493.png)
![4-(4-fluorophenyl)-3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5866495.png)


![2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B5866513.png)
![2-(2-furyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5866521.png)

![2,2,2-trifluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5866550.png)
![N-[4-(acetylamino)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5866551.png)

